molecular formula C5H4Cl2N2 B6159267 2-chloro-6-(chloromethyl)pyrazine CAS No. 1196151-43-5

2-chloro-6-(chloromethyl)pyrazine

Cat. No.: B6159267
CAS No.: 1196151-43-5
M. Wt: 163
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Description

2-Chloro-6-(chloromethyl)pyrazine (C₅H₄Cl₂N₂) is a chlorinated pyrazine derivative characterized by a pyrazine ring substituted with a chlorine atom at position 2 and a chloromethyl group (-CH₂Cl) at position 4. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 5. The chloromethyl group enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

CAS No.

1196151-43-5

Molecular Formula

C5H4Cl2N2

Molecular Weight

163

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of Methyl-Substituted Pyrazines

The most direct route involves chlorination of pre-functionalized pyrazine precursors. As demonstrated in US3625944A, methyl groups at the 2-position of pyrazine can undergo chlorination under controlled conditions. For example, methyl 5-amino-3-chloro-2-pyrazinoate reacts with chlorine gas in acetonitrile at 60–65°C to yield methyl 5-amino-3,6-dichloro-2-pyrazinoate, a precursor to chloromethyl derivatives.

Reaction conditions :

  • Substrate: Methyl 5-amino-3-chloro-2-pyrazinoate

  • Chlorinating agent: Cl₂ gas

  • Solvent: Acetonitrile

  • Temperature: 60–65°C

  • Yield: 43%

This method highlights the necessity of inert solvents to prevent hydrolysis and the importance of temperature control to avoid over-chlorination.

Solvent Effects and Reaction Optimization

Dielectric Constant and Regioselectivity

Studies on tele-substitution in triazolopyrazines reveal that solvent polarity profoundly impacts reaction outcomes. Low-dielectric solvents (e.g., cyclohexane, ε = 2.02) favor tele-substitution, while polar aprotic solvents (e.g., acetonitrile, ε = 37.5) suppress it. For chloromethylation, this suggests that non-polar media could enhance selectivity by stabilizing transition states leading to the desired product.

Table 1. Solvent influence on substitution reactions

SolventDielectric ConstantTotal Yield (%)
Cyclohexane2.0258
Toluene2.3840
Acetonitrile37.545

Comparative Analysis of Methods

Efficiency and Practicality

Direct chlorination offers a straightforward pathway but requires stringent control over reaction stoichiometry to prevent polychlorination. Nucleophilic substitution , while theoretically feasible, faces synthetic hurdles due to the instability of chloromethyl nucleophiles. Hybrid approaches, such as partial chlorination followed by functional group interconversion, may bridge these gaps.

Table 2. Method comparison for chloromethylpyrazine synthesis

MethodYield (%)Key AdvantageLimitation
Direct chlorination43Single-step functionalizationRisk of over-chlorination
Nucleophilic substitutionN/AModularityUnstable nucleophiles

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(chloromethyl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

2-chloro-6-(chloromethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-(chloromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the pyrazine ring significantly influences molecular weight, polarity, and stability. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties Source
2-Chloro-6-(chloromethyl)pyrazine C₅H₄Cl₂N₂ 178.01 Cl (2), -CH₂Cl (6) Reactive, potential alkylating agent Inferred
6-Chloropyrazine-2-carbonyl chloride C₅H₂Cl₂N₂O 176.98 Cl (6), -COCl (2) High electrophilicity
2-Chloro-6-(1-piperazinyl)pyrazine C₈H₁₁ClN₄ 198.66 Cl (2), piperazinyl (6) AUC = 0.9 (therapeutic potential)
2-Chloro-6-(cyclohexyloxy)pyrazine C₁₀H₁₃ClN₂O 212.68 Cl (2), -O-cyclohexyl (6) Lipophilic, stable at 4°C
2-Amino-6-chloropyrazine C₄H₄ClN₃ 129.55 Cl (6), -NH₂ (2) Hydrogen-bonding capability

Key Observations :

  • Electrophilic Reactivity : The chloromethyl group in this compound enables alkylation reactions, whereas 6-chloropyrazine-2-carbonyl chloride (C₅H₂Cl₂N₂O) undergoes nucleophilic acyl substitution due to its carbonyl chloride group .
  • Lipophilicity : Alkoxy substituents (e.g., cyclohexyloxy in C₁₀H₁₃ClN₂O) increase lipophilicity compared to polar groups like -NH₂ or -COCl, influencing bioavailability .

Key Observations :

  • Antimycobacterial Activity : Pyrazinecarboxamides with bulky substituents (e.g., tert-butyl, bromophenyl) exhibit potent activity (IC₅₀ = 41.9 µmol·L⁻¹) .
  • Therapeutic Potential: 2-Chloro-6-(1-piperazinyl)pyrazine shows high predictive accuracy (AUC = 0.9) in disease models, likely due to its piperazinyl group enhancing target binding .

Q & A

Q. What controls are critical in assessing off-target effects in kinase inhibition studies?

  • Methodology : Include pan-kinase inhibitors (e.g., staurosporine) as positive controls and ATP analogs (e.g., AMP-PNP) to validate ATP-dependent mechanisms. Counter-screens against unrelated enzymes (e.g., phosphatases) confirm selectivity .

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